N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide is an organic compound that features a fluoro and nitro group on a phenyl ring, along with a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide typically involves a multi-step process. One common method includes the nitration of 4-fluoroacetophenone to obtain 4-fluoro-3-nitroacetophenone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzene to form the corresponding ketone. Finally, the ketone is converted to the amide via an amination reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as phenoxide ions, leading to the formation of diphenyl ethers.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Phenoxide ions in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Reduction: 4-amino-3-phenylpropanamide.
Substitution: 4-phenoxy-3-nitrophenyl-3-phenylpropanamide.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial properties, particularly against resistant strains of bacteria.
Materials Science: Used in the development of advanced materials for surface engineering and immobilization of biomolecules.
Bioconjugation: Employed in the immobilization of biomolecules onto polymer surfaces for biochemical assays.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit the function of penicillin-binding proteins, leading to cell lysis . The fluoro and nitro groups play a crucial role in stabilizing the compound within the target enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Contains a chloro group, which enhances its antibacterial activity.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylpropanamide moiety differentiates it from simpler acetamide derivatives, potentially offering enhanced stability and efficacy in various applications .
Properties
Molecular Formula |
C15H13FN2O3 |
---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H13FN2O3/c16-13-8-7-12(10-14(13)18(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,19) |
InChI Key |
AGDQZJPULREBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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